molecular formula C12H13ClF3NO2 B3386851 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid CAS No. 76338-73-3

2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid

Cat. No. B3386851
CAS RN: 76338-73-3
M. Wt: 295.68 g/mol
InChI Key: YKSHSSFDOHACTC-UHFFFAOYSA-N
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Description

This compound, also known as (2S)-2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid, has a CAS Number of 74971-63-4 . It has a molecular weight of 295.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-9-4-3-7(5-8(9)13)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.69 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Pharmacological and Biological Effects of Related Compounds

  • Chlorogenic Acid (CGA) Research :Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, demonstrates a range of biological and pharmacological effects. These include antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and modulation of lipid and glucose metabolism. Such effects suggest potential research applications of related compounds in studying metabolic disorders, cardiovascular diseases, and neuroprotection (Naveed et al., 2018).

  • Nitisinone Stability and Degradation :Nitisinone, a compound with a functional group similar to the compound , was studied for its stability and degradation products. This research has implications for understanding the chemical stability and potential environmental impacts of related compounds, which could be essential for developing safe pharmaceuticals and chemicals (Barchańska et al., 2019).

  • Synthesis and Properties of Thiazolidinones :The synthesis and study of substituted thiazolidinones, which could share reactive pathways or structural similarities with the compound , provide insight into synthetic methods and structural analysis. This research aids in the development of compounds with potential therapeutic applications (Issac & Tierney, 1996).

Environmental and Toxicological Research

  • Perfluoroalkyl Acids (PFAAs) and Derivatives :Studies on the environmental persistence, bioaccumulation, and toxicity of PFAAs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), provide a framework for researching the environmental impact, safety, and regulatory aspects of chemically stable and bioactive compounds (Lau et al., 2004).

  • Degradation of Environmental Contaminants :The microbial degradation of polyfluoroalkyl chemicals, including the pathways and products of degradation, offers insights into environmental detoxification strategies and the fate of synthetic compounds in nature. This research can guide the development of more environmentally friendly chemicals and pharmaceuticals (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid” are currently unknown. This compound is a derivative of 2-Chloro-4-(trifluoromethyl)aniline , which is a chemical used in the synthesis of various pharmaceuticals . .

Mode of Action

As a derivative of 2-Chloro-4-(trifluoromethyl)aniline , it may interact with its targets in a similar manner.

Biochemical Pathways

It’s possible that it may be involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . .

properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-9-4-3-7(5-8(9)13)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSHSSFDOHACTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76338-73-3
Record name 2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 0.60 grams of sodium hydroxide dissolved in 10 ml of ethanol was added 3.30 g of the above ester. The mixture was stirred at room temperature for 4 hours, after which water was added, and the mixture was washed with toluene. The organic phase was discarded. The product was acidified, extracted into ether, washed with water, dried and solvent removed to yield 2-(2-chloro-4-trifluoromethylphenylamino)-3-methylbutanoic acid, m.p. 132°-135°, in 90% yield.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
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ester
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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reactant
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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